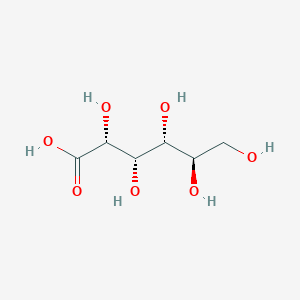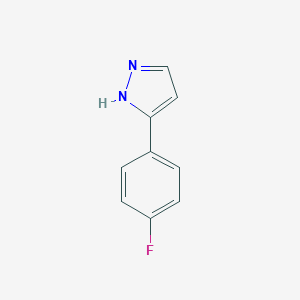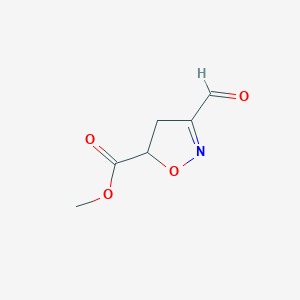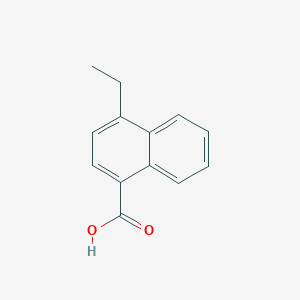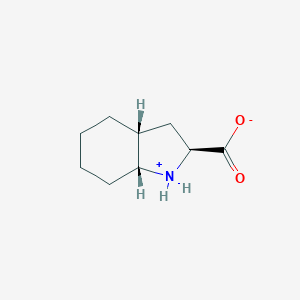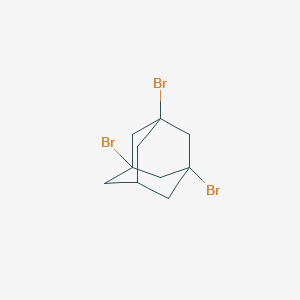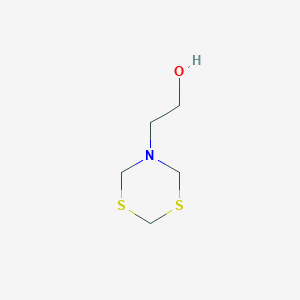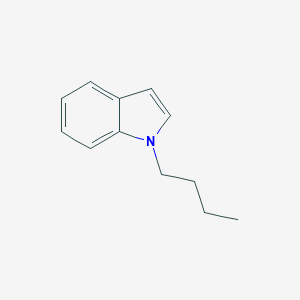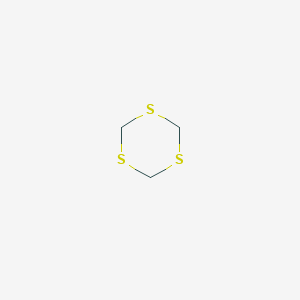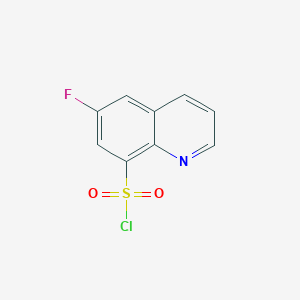
2C-B-Fly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2C-B-FLY is a psychedelic phenethylamine and designer drug of the 2C family . It was first synthesized in 1996 by Aaron Monte, Professor of Chemistry at UW-La Crosse . This molecule was researched a lot by the famous Alexander Shulgin, and it was Ann Shulgin’s favorite research chemical .
Molecular Structure Analysis
This compound is 8-bromo-2,3,6,7-benzo-dihydro-difuran-ethylamine . The full name of the chemical is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f] 1benzofuran-4-yl)ethanamine . Its molecular weight is 284.149 g·mol −1 .Chemical Reactions Analysis
Major detected metabolic pathways of this compound-NBOMe were mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent also N-demethoxybenzylation, followed by glucuronidation and/or N-acetylation .Physical And Chemical Properties Analysis
In the acidic gold chloride reagent, 2C-B FLY makes colorless, flat and long blades that grow individually or in X-shaped habit . The colorless blades are not very apparent in brightfield visualization but are very bright under crossed polars .Aplicaciones Científicas De Investigación
Uso en C. elegans
C. elegans es un sistema económico y confiable que se puede utilizar para estudios de metabolismo . Puede facilitar reacciones como la N-desalquilación, la hidroxilación o la deshidrohalogenación .
Farmacocinética en ratas
Los parámetros farmacocinéticos de 2C-B-Fly-NBOMe en suero sanguíneo y tejido cerebral de ratas Wistar macho adultas se analizaron durante 24 horas utilizando cromatografía líquida-espectrometría de masas (LC/MS) .
Estudios conductuales en ratas
this compound-NBOMe se ha utilizado en estudios conductuales en ratas. Se encontró que induce efectos inhibitorios significativos en el rendimiento motor y atenúa la compuerta sensoriomotora .
Estudios termorreguladores en ratas
El compuesto se utilizó para evaluar los cambios termorreguladores en animales alojados individualmente y en grupo durante 8 horas después de la dosis más alta utilizada en los experimentos conductuales .
Cristalografía
En el reactivo de cloruro de oro ácido, 2C-B FLY forma láminas largas, planas e incoloras que crecen individualmente o en hábito en forma de X .
Mecanismo De Acción
Target of Action
2C-B-Fly, also known as 2,5-dimethoxy-4-bromophenethylamine, is a psychedelic phenylethylamine derivative . It primarily targets the serotonin 5-hydroxytryptamine-2A (5-HT 2A), 5-hydroxytryptamine-2B (5-HT 2B), and 5-hydroxytryptamine-2C (5-HT 2C) receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
This compound acts as a partial agonist at the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction results in the compound’s characteristic psychedelic effects.
Biochemical Pathways
It is known that the compound undergoes metabolic processes resulting in various metabolites . Major detected metabolic pathways include mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent, N-demethoxybenzylation .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in animal models . After administration, peak drug concentrations were detected 30 minutes in serum and 60 minutes in brain tissue . The parental compound was still present in the brain 8 hours after administration . These findings suggest that this compound penetrates animal brain tissue in a relatively slow manner .
Result of Action
The acute administration of this compound has been observed to induce significant inhibitory effects on motor performance and attenuate sensorimotor gating . It has also been reported to induce mild psychedelic effects, including changes in perceptions (distances, colors, shapes, and lights) and different body feelings .
Action Environment
It is known that the compound’s effects can be influenced by factors such as dosage, route of administration, individual physiology, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
There are three common routes of administration: oral, insufflation, and 'boofing’ . The chart above is intended for oral RoA, although it holds decently accurate with the others . Orally taking 2C-B-FLY can lead to nausea . In theory, dihydro-difuran analogs of any of the 2Cx / DOx family of drugs could be made, and would be expected to show similar activity to the parent compounds, 2-CB, DOB, DOM, etc .
Análisis Bioquímico
Biochemical Properties
The hallucinogenic effect of 2C-B-Fly is mediated by its partial agonistic activity at the 5-HT 2A serotonin receptor, but also has a high binding affinity for the 5-HT 1D, 5-HT 1E, 5-HT 1A, 5-HT 2B and 5-HT 2C receptors . These interactions with various serotonin receptors suggest that this compound plays a significant role in biochemical reactions involving these receptors.
Cellular Effects
This compound is known to induce mild psychedelic effects . It has been reported to cause changes in perception, such as wavering and transforming visuals with eyes open, and vivid mental images or visions with eyes closed . It also has a strong bodyload that some describe as a rather pleasant buzz throughout the body .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with various serotonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to its psychedelic effects
Temporal Effects in Laboratory Settings
In laboratory settings, peak drug concentrations of this compound were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration . This suggests that this compound has a relatively slow penetration into brain tissue and a prolonged presence, which supports the observed long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, specifically adult male Wistar rats, locomotor activity was dose-dependently reduced by this compound . The acoustic startle reaction (ASR) was also strongly disrupted, with the drug’s effect on prepulse inhibition (PPI) being weaker . These effects were observed at dosages ranging from 0.2 to 5 mg/kg .
Metabolic Pathways
The major metabolic pathways of this compound are mono- and poly-hydroxylation, O-demethylation, and oxidative debromination . These metabolic processes involve various enzymes and cofactors, and can impact metabolic flux and metabolite levels .
Transport and Distribution
This compound readily passes through the blood-brain barrier, as evidenced by a markedly higher concentration of the drug in brain tissue compared to blood serum . This suggests that this compound is efficiently transported and distributed within cells and tissues.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2C-B-Fly involves the alkylation of 2,5-dimethoxybenzaldehyde with 2-(2-chloroethyl)-1-methylpyrrolidine, followed by reduction of the resulting imine with sodium borohydride. The final step involves N-alkylation of the primary amine with 1-(2-fluoroethyl)piperidine.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "2-(2-chloroethyl)-1-methylpyrrolidine", "sodium borohydride", "1-(2-fluoroethyl)piperidine" ], "Reaction": [ "2,5-dimethoxybenzaldehyde is reacted with 2-(2-chloroethyl)-1-methylpyrrolidine in the presence of a base such as potassium carbonate to form the corresponding imine.", "The imine is then reduced with sodium borohydride to yield the amine intermediate.", "The amine intermediate is then reacted with 1-(2-fluoroethyl)piperidine in the presence of a base such as potassium carbonate to form the final product, 2C-B-Fly." ] } | |
| 178557-21-6 | |
Fórmula molecular |
C12H15BrClNO2 |
Peso molecular |
320.61 g/mol |
Nombre IUPAC |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H |
Clave InChI |
XHRNOQRXDGETTA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |
SMILES canónico |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Apariencia |
Assay:≥98%A crystalline solid |
| 733720-95-1 178557-21-6 |
|
Pictogramas |
Irritant |
Sinónimos |
8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


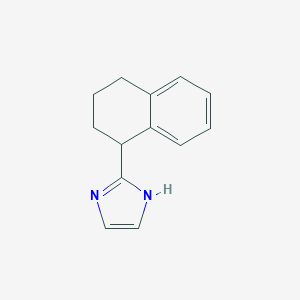
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
